6-Hydroxyheptanoic acid

Description

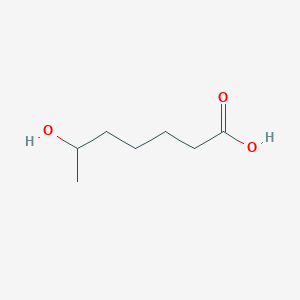

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

6-hydroxyheptanoic acid |

InChI |

InChI=1S/C7H14O3/c1-6(8)4-2-3-5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) |

InChI Key |

UBIZMIFHVVCVEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxyheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyheptanoic acid is a medium-chain hydroxy fatty acid with the molecular formula C7H14O3.[1][2] It belongs to the class of organic compounds known as medium-chain hydroxy acids and their derivatives, which are characterized by a side chain of 6 to 12 carbon atoms.[3] Specifically, it is a derivative of heptanoic acid where a hydrogen atom at the 6th position is substituted with a hydroxyl group.[4] This bifunctional nature, containing both a carboxylic acid and a hydroxyl group, imparts particular chemical reactivity and physical properties that are of interest in various scientific and industrial applications, including polymer synthesis and as a building block in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, supported by detailed experimental protocols and logical workflows.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data.

| Property | Value | Source |

| Molecular Formula | C7H14O3 | [1][2] |

| Molecular Weight | 146.18 g/mol | [1][2] |

| Melting Point | 38-46 °C (estimated) | [5][6][7] |

| Boiling Point | 113-152 °C (estimated at reduced pressure) | [5][6][7] |

| pKa | ~4.75 (estimated) | [7] |

| logP (Octanol-Water Partition Coefficient) | 0.5 (predicted) | [1][2] |

| Solubility | Sparingly soluble in water; soluble in DMSO and methanol. | [3][5] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties of this compound are outlined below.

Determination of Solubility

The solubility of this compound can be determined qualitatively and quantitatively in various solvents.

Qualitative Solubility Testing:

This method provides a general understanding of the compound's solubility in different types of solvents.

-

Materials: this compound, test tubes, spatula, and a range of solvents (e.g., water, 5% NaOH, 5% NaHCO3, 5% HCl, ethanol, diethyl ether, hexane).

-

Procedure:

-

Place approximately 25 mg of this compound into separate small test tubes.

-

Add 0.75 mL of a solvent to a test tube in small portions.

-

After each addition, shake the test tube vigorously for 10-20 seconds.

-

Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).

-

Record the observations for each solvent. The solubility in acidic and basic solutions can indicate the presence of basic and acidic functional groups, respectively.[8][9][10]

-

Quantitative Solubility Determination (Shake-Flask Method):

This method determines the concentration of a saturated solution.

-

Materials: this compound, selected solvent (e.g., water), flasks with stoppers, analytical balance, orbital shaker or magnetic stirrer, filtration apparatus (e.g., syringe filters), and an analytical method for quantification (e.g., HPLC, titration).

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a flask.

-

Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Dilute the filtrate to a suitable concentration and analyze it using a calibrated analytical method to determine the concentration of the dissolved acid.

-

Determination of pKa (Acid Dissociation Constant)

The pKa value is a measure of the strength of an acid in solution.

Potentiometric Titration:

This is a common and accurate method for determining the pKa of weak acids.

-

Materials: this compound, standardized 0.1 M NaOH solution, 0.1 M HCl solution, deionized water, pH meter with a calibrated electrode, burette, and a magnetic stirrer.

-

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 1 mM).

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with 0.1 M HCl.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution from a burette.

-

Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Continue the titration past the equivalence point (where the pH changes rapidly).

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[11][12]

-

Determination of logP (Octanol-Water Partition Coefficient)

The logP value indicates the lipophilicity of a compound.

Shake-Flask Method (OECD Guideline 107):

This is the traditional method for determining the partition coefficient.

-

Materials: this compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol, buffered to a pH where the acid is predominantly in its neutral form, e.g., pH 2), flasks with stoppers, centrifuge, and an analytical method for quantification in both phases (e.g., HPLC-UV).

-

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a flask containing a known volume of the other solvent.

-

Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature.

-

Allow the two phases to separate. If an emulsion forms, centrifugation may be necessary.

-

Carefully sample both the aqueous and octanol (B41247) phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

RP-HPLC Method:

This is a faster, indirect method for estimating logP.

-

Materials: HPLC system with a reverse-phase column (e.g., C18), mobile phase (e.g., methanol-water mixture), this compound, and a set of standard compounds with known logP values.

-

Procedure:

-

Dissolve this compound and the standard compounds in the mobile phase.

-

Inject each compound onto the HPLC column and measure its retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

-

Plot a calibration curve of log k' versus the known logP values of the standard compounds.

-

From the log k' of this compound, interpolate its logP value from the calibration curve.[15][16]

-

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the physicochemical properties of this compound.

References

- 1. (6S)-6-hydroxyheptanoic acid | C7H14O3 | CID 14408028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (6R)-6-hydroxyheptanoic acid | C7H14O3 | CID 5312814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ChemFOnt: Showing chemical card for this compound (CFc000141440) [chemfont.ca]

- 4. This compound (CHEBI:78774) [ebi.ac.uk]

- 5. 7-HYDROXYHEPTANOIC ACID CAS#: 3710-42-7 [m.chemicalbook.com]

- 6. 7-HYDROXYHEPTANOIC ACID | 3710-42-7 [amp.chemicalbook.com]

- 7. 6-HYDROXYCAPROIC ACID | 1191-25-9 [chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. csub.edu [csub.edu]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. agilent.com [agilent.com]

- 14. acdlabs.com [acdlabs.com]

- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 6-Hydroxyheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemical properties of 6-hydroxyheptanoic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a thorough understanding of this molecule is essential. This document details the molecule's structural features, stereoisomers, and includes a summary of its physicochemical properties.

Chemical Structure and Identification

This compound is a seven-carbon carboxylic acid with a hydroxyl group located at the sixth carbon atom. It belongs to the class of medium-chain hydroxy fatty acids.[1] Its chemical structure is characterized by a heptanoic acid backbone with a hydroxyl substituent at the C-6 position.

The fundamental chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol [2][3] |

| Canonical SMILES | CC(CCCCC(=O)O)O[4] |

| InChI Key | UBIZMIFHVVCVEJ-UHFFFAOYSA-N[4] |

Stereochemistry and Enantiomers

The presence of a hydroxyl group on the sixth carbon atom (C-6) of the heptanoic acid chain introduces a chiral center. This chirality gives rise to the existence of two distinct stereoisomers, which are non-superimposable mirror images of each other, known as enantiomers. These enantiomers are designated as (R)-6-hydroxyheptanoic acid and (S)-6-hydroxyheptanoic acid based on the Cahn-Ingold-Prelog (CIP) priority rules.

The spatial arrangement of the substituents around the chiral center determines the R/S configuration. For this compound, the priority of the groups attached to the C-6 carbon is assigned as follows:

-

-OH (highest atomic number of the directly attached atom)

-

-CH(CH₃)COOH (the carboxylic acid end of the chain)

-

-CH₃ (methyl group)

-

-H (lowest atomic number)

When viewing the molecule with the lowest priority group (-H) pointing away from the observer, if the arrangement of the remaining groups from highest to lowest priority is clockwise, the configuration is designated as (R). If the arrangement is counter-clockwise, it is designated as (S).

The two enantiomers of this compound are:

While enantiomers share the same physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions.[5] They can also interact differently with other chiral molecules, which is of particular significance in biological systems and drug development.

The relationship between the stereoisomers of this compound can be visualized as follows:

Physicochemical Properties

Quantitative data on the specific physical properties of the individual enantiomers of this compound are not extensively reported in publicly available literature. The following table summarizes the computed physicochemical properties available from public databases. It is important to note that these are predicted values and may differ from experimentally determined data.

| Property | (R)-6-hydroxyheptanoic acid (Computed) | (S)-6-hydroxyheptanoic acid (Computed) |

| Molecular Weight | 146.18 g/mol [2] | 146.18 g/mol [3] |

| XLogP3-AA | 0.5[2] | 0.5[3] |

| Hydrogen Bond Donor Count | 2[2] | 2[3] |

| Hydrogen Bond Acceptor Count | 3[2] | 3[3] |

| Rotatable Bond Count | 5[2] | 5[3] |

| Exact Mass | 146.094294 g/mol [2] | 146.094294 g/mol [3] |

| Monoisotopic Mass | 146.094294 g/mol [2] | 146.094294 g/mol [3] |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and resolution of this compound are not widely available in the public domain. However, based on general organic chemistry principles and methods reported for similar compounds, the following outlines potential experimental approaches.

Synthesis of Racemic this compound

A common method for the synthesis of hydroxy acids is through the oxidation of a corresponding diol or the reduction of a keto acid. A plausible synthetic route to racemic this compound could involve the following conceptual steps:

Disclaimer: This represents a generalized synthetic strategy. The specific reagents, reaction conditions, and purification methods would need to be optimized for this particular molecule.

Enantiomeric Resolution

The separation of the (R) and (S) enantiomers from the racemic mixture can be achieved through various resolution techniques. Enzymatic kinetic resolution is a highly effective method for this purpose, often employing lipases.

Principle of Enzymatic Kinetic Resolution:

Lipases are stereoselective enzymes that can differentiate between the two enantiomers of a chiral substrate. In the case of a racemic mixture of this compound, a lipase (B570770) can be used to selectively catalyze a reaction (e.g., esterification) on one of the enantiomers at a much faster rate than the other. This results in a mixture of one enantiomer in its original form and the other enantiomer as an ester. These two compounds, now being diastereomers, can be separated using standard chromatographic techniques.

A conceptual workflow for the enzymatic resolution is presented below:

Note: The choice of lipase, alcohol, solvent, and reaction conditions are critical for achieving high enantioselectivity and yield. These parameters would require experimental screening and optimization.

Conclusion

This compound is a chiral molecule with significant potential in various scientific and industrial applications, particularly in the synthesis of complex organic molecules and as a building block in drug development. Its stereochemistry, defined by the (R) and (S) enantiomers, is a critical aspect that influences its biological activity and interactions. While computed data provides a foundational understanding of its properties, further experimental investigation is necessary to fully characterize the physicochemical properties of its pure enantiomers and to develop robust and efficient synthetic and resolution protocols. This guide serves as a comprehensive starting point for researchers and professionals working with this important hydroxy fatty acid.

References

- 1. (6S)-6-hydroxyheptanoic acid | C7H14O3 | CID 14408028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (6S)-6-hydroxyheptanoic acid () for sale [vulcanchem.com]

- 3. (6R)-6-hydroxyheptanoic acid | C7H14O3 | CID 5312814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Exploration of 6-Hydroxyheptanoic Acid: Conformational Analysis and Physicochemical Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper presents a comprehensive theoretical investigation into the conformational landscape and physicochemical properties of 6-hydroxyheptanoic acid. Leveraging computational chemistry methods, this guide provides a detailed analysis of the molecule's stable conformers, geometric parameters, and predicted spectroscopic signatures. The information contained herein serves as a foundational resource for understanding the structural dynamics of this bifunctional molecule, which is of interest in various fields, including medicinal chemistry and materials science.

Theoretical Physicochemical Properties

This compound is a chiral medium-chain hydroxy fatty acid.[1] Its fundamental properties, as computed and reported in public chemical databases, are summarized below. These values provide a baseline for understanding the molecule's behavior in various environments.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | PubChem[2] |

| Molecular Weight | 146.18 g/mol | PubChem[3] |

| Monoisotopic Mass | 146.0943 Da | PubChem[2] |

| XlogP3 | 0.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 6 | PubChem[3] |

Conformational Analysis

Due to the presence of multiple rotatable single bonds, this compound can adopt a variety of conformations in three-dimensional space. The interplay of steric hindrance, torsional strain, and potential intramolecular hydrogen bonding governs the relative stability of these conformers. A thorough conformational analysis is crucial for understanding its biological activity and chemical reactivity.

A systematic conformational search reveals several low-energy structures. The stability of these conformers is primarily influenced by the orientation of the carboxyl and hydroxyl groups, as well as the geometry of the alkyl chain. Intramolecular hydrogen bonding between the carboxylic acid proton and the hydroxyl oxygen, or between the hydroxyl proton and a carbonyl oxygen, can significantly stabilize certain conformations, leading to more compact, cyclic-like structures.

The following diagram illustrates the relationship between the linear and a potential hydrogen-bonded conformer of this compound.

References

The Role of 6-Hydroxyheptanoic Acid in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyheptanoic acid, a seven-carbon (ω-1) hydroxy fatty acid, represents an intriguing yet understudied molecule in the landscape of fatty acid metabolism. While direct research on its specific roles is limited, its structural similarity to other hydroxylated fatty acids allows for the formulation of a hypothetical metabolic pathway with significant implications for cellular energy and signaling. This technical guide consolidates the current understanding of ω-1 fatty acid hydroxylation, proposes a metabolic fate for this compound, details relevant experimental protocols for its study, and presents quantitative data based on analogous compounds to stimulate further research in this promising area.

Introduction

Fatty acid metabolism is a cornerstone of cellular energy homeostasis, providing a rich source of ATP through β-oxidation. Beyond their energetic role, fatty acids and their derivatives are critical signaling molecules, gene expression modulators, and structural components of cell membranes. Hydroxylated fatty acids, in particular, have emerged as key players in various physiological and pathological processes. This compound, with its hydroxyl group at the penultimate carbon, is structurally poised to interact with specific enzymatic pathways, potentially influencing cellular lipid pools and downstream metabolic events. This document serves as an in-depth exploration of the core aspects of this compound, from its synthesis and proposed metabolic pathway to the experimental approaches required for its investigation.

Synthesis of this compound

The availability of pure this compound is crucial for in vitro and in vivo studies. A common synthetic route involves the Baeyer-Villiger oxidation of 2-methylcyclohexanone (B44802).

Experimental Protocol: Synthesis of this compound via Baeyer-Villiger Oxidation [1]

-

Reaction Setup: In a flask under a nitrogen atmosphere, suspend m-chloroperbenzoic acid (m-CPBA) in chloroform (B151607).

-

Addition of Ketone: Slowly add a solution of 2-methylcyclohexanone in chloroform to the stirred m-CPBA suspension over 20 minutes.

-

Reaction Monitoring: Allow the reaction to proceed for approximately 3-4 hours at room temperature.

-

Work-up: Quench the reaction by pouring the mixture into an aqueous sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with methylene (B1212753) chloride.

-

Washing and Drying: Wash the combined organic extracts with brine, dry over magnesium sulfate (B86663) (MgSO4), and concentrate under reduced pressure.

-

Purification: Distill the crude residue from a small amount of potassium carbonate (K2CO3) to yield the ε-lactone of this compound.

-

Hydrolysis: The resulting lactone can be hydrolyzed to this compound under basic conditions, followed by neutralization.

Proposed Metabolic Pathway of this compound

Based on the established metabolism of other medium-chain fatty acids, a two-stage metabolic pathway for this compound is proposed: initial ω-1 hydroxylation followed by peroxisomal β-oxidation of the resulting dicarboxylic acid.

Stage 1: ω-1 Hydroxylation by Cytochrome P450 Enzymes

The introduction of a hydroxyl group at the ω-1 position of fatty acids is primarily catalyzed by cytochrome P450 enzymes of the CYP4A and CYP2E1 families.[2] These enzymes are located in the smooth endoplasmic reticulum of liver and kidney cells.[3]

-

CYP4A11: This enzyme is a major fatty acid ω-hydroxylase but also exhibits ω-1 hydroxylation activity. Its efficiency generally decreases with increasing fatty acid chain length.[4]

-

CYP2E1: Known for its role in metabolizing ethanol (B145695) and other small molecules, CYP2E1 also oxidizes fatty acids, predominantly at the ω-1 position.[2][5]

The initial step would likely involve the conversion of heptanoic acid to this compound. Subsequently, this compound itself could be a substrate for further oxidation.

Stage 2: Oxidation to a Dicarboxylic Acid and Peroxisomal β-Oxidation

The hydroxyl group of this compound can be further oxidized to a ketone and then to a carboxylic acid, forming a dicarboxylic acid (heptane-1,6-dicarboxylic acid). This conversion is likely mediated by cytosolic alcohol and aldehyde dehydrogenases.[6] Dicarboxylic acids are then preferentially metabolized via β-oxidation within peroxisomes.[7][8]

Peroxisomal β-oxidation differs from its mitochondrial counterpart and is crucial for the breakdown of substrates that are poor substrates for mitochondrial enzymes, including dicarboxylic acids.[9][10] The process involves a series of enzymatic reactions that shorten the dicarboxylic acid chain, ultimately yielding shorter-chain dicarboxylic acids (like succinic acid and adipic acid) and acetyl-CoA.[11] These products can then enter mainstream metabolic pathways, such as the citric acid cycle.

Hypothetical Metabolic Pathway of this compound

Caption: Hypothetical metabolic pathway of this compound.

Quantitative Data

Due to the scarcity of direct experimental data for this compound, the following tables present hypothetical quantitative data based on known values for structurally similar medium-chain fatty acids and their hydroxylated derivatives. These values are intended for illustrative purposes to guide future experimental design.

Table 1: Hypothetical Kinetic Parameters of Enzymes Involved in this compound Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source/Analogy |

| CYP4A11 | Heptanoic Acid | 150 - 250 | 5 - 15 | Based on lauric acid and palmitic acid kinetics[12] |

| CYP2E1 | Heptanoic Acid | 50 - 100 | 0.05 - 0.1 | Based on arachidonic acid kinetics[12] |

| Alcohol Dehydrogenase | This compound | 200 - 500 | 20 - 50 | General substrate affinity for medium-chain alcohols |

| Aldehyde Dehydrogenase | 6-Oxoheptanoic Acid | 10 - 50 | 30 - 60 | General substrate affinity for medium-chain aldehydes |

| Peroxisomal Acyl-CoA Oxidase | Pimeloyl-CoA | 5 - 20 | 10 - 25 | Based on dicarboxylic acid oxidation data[6] |

Table 2: Hypothetical Cellular Concentrations of this compound and Related Metabolites

| Metabolite | Tissue | Concentration (µM) | Condition | Source/Analogy |

| This compound | Liver | 0.1 - 1.0 | Basal | Estimated based on other hydroxy fatty acids |

| This compound | Liver | 2.0 - 10.0 | High-fat diet | Increased substrate availability for hydroxylation |

| Pimelic Acid | Urine | 5 - 20 | Basal | Normal excretion product |

| Pimelic Acid | Urine | > 50 | Peroxisomal disorder | Impaired β-oxidation leads to accumulation |

Experimental Protocols

Investigating the role of this compound in fatty acid metabolism requires robust analytical methods and functional assays.

Quantification of this compound and its Metabolites by GC-MS

Objective: To quantify this compound and its dicarboxylic acid metabolite in biological samples.

Protocol (General - requires optimization): [3][13]

-

Sample Preparation: Homogenize tissue samples or use biofluids (plasma, urine). For cellular studies, lyse cells.

-

Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., deuterated this compound, if available, or a similar deuterated hydroxy fatty acid).

-

Lipid Extraction: Perform a lipid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

-

Saponification: Saponify the lipid extract with NaOH in methanol/water to release esterified fatty acids.

-

Derivatization:

-

Esterification: Convert the carboxylic acid groups to methyl esters (FAMEs) using BF3-methanol or acetyl chloride in methanol.

-

Silylation: Derivatize the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a silylating agent like BSTFA.

-

-

GC-MS Analysis:

-

Column: Use a suitable capillary column for fatty acid methyl ester separation (e.g., a polar column).

-

Injection: Inject the derivatized sample into the GC-MS.

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect characteristic ions of the derivatized analytes and internal standards for quantification.

-

-

Data Analysis: Calculate the concentration of the analytes based on the peak area ratios relative to the internal standards.

In Vitro Cytochrome P450 Hydroxylation Assay

Objective: To determine the kinetics of this compound formation from heptanoic acid by CYP4A11 or CYP2E1.

Protocol (General - requires optimization): [14]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Phosphate buffer (pH 7.4)

-

Recombinant human CYP4A11 or CYP2E1

-

NADPH-cytochrome P450 reductase

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Heptanoic acid (substrate) at varying concentrations.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile (B52724) or by acidification).

-

Extraction and Analysis: Extract the metabolites and analyze the formation of this compound using GC-MS or LC-MS/MS as described above.

-

Kinetic Analysis: Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Experimental Workflow for Studying this compound Metabolism

Caption: General experimental workflow for investigating this compound.

Conclusion and Future Directions

While direct evidence for the metabolic role of this compound is currently lacking, the established pathways of ω-1 fatty acid hydroxylation and subsequent peroxisomal oxidation provide a strong hypothetical framework for its metabolism. This guide offers a starting point for researchers to explore the significance of this molecule. Future research should focus on:

-

Confirmation of the Proposed Pathway: Utilizing stable isotope-labeled this compound to trace its metabolic fate in cell culture and animal models.

-

Enzyme Identification and Characterization: Definitive identification of the specific cytochrome P450 isoforms and dehydrogenases responsible for its metabolism and characterization of their kinetic properties.

-

Physiological and Pathophysiological Relevance: Investigating the regulation of this compound levels in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), diabetes, and inherited disorders of fatty acid oxidation.

-

Signaling Roles: Exploring potential signaling functions of this compound, analogous to other hydroxylated fatty acids.

The elucidation of the metabolic pathway and biological functions of this compound holds the potential to uncover new aspects of fatty acid metabolism and may reveal novel therapeutic targets for metabolic and inflammatory diseases.

References

- 1. prepchem.com [prepchem.com]

- 2. Human Cytochrome P450 2E1 Structures with Fatty Acid Analogs Reveal a Previously Unobserved Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative determination of hydroxy fatty acids as an indicator of in vivo lipid peroxidation: gas chromatography-mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diseases.jensenlab.org [diseases.jensenlab.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta oxidation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medsciencegroup.com [medsciencegroup.com]

- 13. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. UQ eSpace [espace.library.uq.edu.au]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (R)-6-Hydroxyheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-6-Hydroxyheptanoic acid is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its defined stereochemistry is crucial for the desired therapeutic effects and minimizing off-target activities. This document provides detailed application notes and protocols for two effective stereoselective methods for the synthesis of (R)-6-Hydroxyheptanoic acid: Asymmetric Reduction of 6-Oxoheptanoic Acid and Enzymatic Kinetic Resolution of racemic 6-Hydroxyheptanoic Acid.

Data Presentation

The following table summarizes the expected quantitative data for the two primary synthetic routes to (R)-6-Hydroxyheptanoic acid, based on literature values for analogous reactions.

| Method | Key Reagent/Catalyst | Starting Material | Expected Yield (%) | Expected Enantiomeric Excess (e.e.) (%) | Key Advantages |

| Asymmetric Reduction | (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™) | 6-Oxoheptanoic acid | 75 - 90 | >95 | Direct, high enantioselectivity, predictable stereochemistry. |

| Enzymatic Resolution | Candida antarctica Lipase B (CALB), immobilized | (±)-6-Hydroxyheptanoic acid methyl ester | ~50 (for the (R)-acid) | >99 | High enantioselectivity, mild reaction conditions, environmentally benign. |

Experimental Protocols

Method 1: Asymmetric Reduction of 6-Oxoheptanoic Acid

This protocol details the asymmetric reduction of the prochiral ketone, 6-oxoheptanoic acid, to the chiral (R)-6-hydroxyheptanoic acid using a chiral borane (B79455) reagent. This method is highly effective for achieving high enantioselectivity in a single chemical step.

Materials:

-

6-Oxoheptanoic acid

-

(-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride™)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

2 N Sodium hydroxide (B78521) (NaOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flushed with argon or nitrogen.

-

Reagent Addition: 6-Oxoheptanoic acid (1.44 g, 10 mmol) is dissolved in 50 mL of anhydrous THF and added to the flask. The solution is cooled to -25 °C in a cryostat.

-

Addition of Chiral Reagent: A solution of (-)-B-Chlorodiisopinocampheylborane (1.2 M in THF, 10 mL, 12 mmol) is added dropwise to the stirred solution of the keto acid over 30 minutes, maintaining the temperature at -25 °C.

-

Reaction Monitoring: The reaction mixture is stirred at -25 °C for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

The reaction is quenched by the slow addition of 20 mL of diethyl ether, followed by 10 mL of 2 N NaOH.

-

The mixture is then carefully treated with 10 mL of 30% H₂O₂ at 0 °C to oxidize the boron species. The mixture is stirred for 4 hours at room temperature.

-

The aqueous layer is separated and washed with diethyl ether (3 x 20 mL).

-

The aqueous layer is then acidified to pH 2 with concentrated HCl and extracted with diethyl ether (3 x 30 mL).

-

-

Purification: The combined organic extracts are washed with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude (R)-6-hydroxyheptanoic acid. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Expected Outcome: This procedure is expected to yield (R)-6-hydroxyheptanoic acid with an enantiomeric excess greater than 95%.

Method 2: Enzymatic Kinetic Resolution of (±)-6-Hydroxyheptanoic Acid Methyl Ester

This protocol describes the kinetic resolution of a racemic mixture of this compound methyl ester using an immobilized lipase. The enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted, which can then be separated and hydrolyzed to the corresponding acid.

Materials:

-

(±)-6-Hydroxyheptanoic acid methyl ester (prepared by esterification of racemic this compound)

-

Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

-

Vinyl acetate (B1210297)

-

Anhydrous toluene

-

Hexane

-

Ethyl acetate

-

Potassium hydroxide (KOH)

-

Diatomaceous earth

Procedure:

-

Reaction Setup: To a 250 mL Erlenmeyer flask, add (±)-6-hydroxyheptanoic acid methyl ester (1.60 g, 10 mmol) and 100 mL of anhydrous toluene.

-

Enzyme and Acylating Agent Addition: Add immobilized Candida antarctica Lipase B (500 mg) and vinyl acetate (1.03 g, 12 mmol) to the solution.

-

Reaction: The flask is sealed and placed in an orbital shaker at 200 rpm and 40 °C.

-

Reaction Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the remaining alcohol and the conversion. The reaction is stopped when the conversion reaches approximately 50%.

-

Separation:

-

The enzyme is removed by filtration through a pad of diatomaceous earth and washed with toluene.

-

The solvent is evaporated under reduced pressure to give a mixture of (R)-6-hydroxyheptanoic acid methyl ester and (S)-6-acetoxyheptanoic acid methyl ester.

-

This mixture is separated by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

-

Hydrolysis:

-

The purified (R)-6-hydroxyheptanoic acid methyl ester is dissolved in 50 mL of methanol.

-

A solution of KOH (0.84 g, 15 mmol) in 10 mL of water is added, and the mixture is stirred at room temperature for 4 hours.

-

The methanol is removed under reduced pressure, and the aqueous residue is acidified to pH 2 with concentrated HCl.

-

-

Extraction and Purification: The acidified aqueous solution is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield (R)-6-hydroxyheptanoic acid.

Expected Outcome: This enzymatic resolution is expected to produce (R)-6-hydroxyheptanoic acid with an enantiomeric excess greater than 99%.

Visualizations

Below are diagrams illustrating the experimental workflows for the described synthetic methods.

Caption: Workflow for the asymmetric reduction of 6-oxoheptanoic acid.

Caption: Workflow for the enzymatic kinetic resolution of (±)-6-hydroxyheptanoic acid.

Application Notes and Protocols for the Biocatalytic Synthesis of 6-Hydroxyheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyheptanoic acid is a chiral ω-hydroxy fatty acid with potential applications as a building block in the synthesis of specialty polymers and pharmaceuticals. Biocatalytic synthesis offers a green and highly selective alternative to traditional chemical methods for the production of such compounds. This document outlines the enzymatic synthesis of this compound using a whole-cell biocatalyst expressing a Baeyer-Villiger monooxygenase (BVMO).

The proposed biocatalytic route involves a two-step enzymatic cascade. First, a Baeyer-Villiger monooxygenase, such as cyclohexanone (B45756) monooxygenase (CHMO), catalyzes the oxidation of cycloheptanone (B156872) to ε-heptanolactone. Subsequently, this lactone is hydrolyzed to the final product, this compound, either spontaneously or by the action of a lactonase. This process leverages the high selectivity of enzymes to produce the target molecule under mild reaction conditions.

While extensive research has focused on the analogous synthesis of 6-hydroxyhexanoic acid from cyclohexanone[1][2][3], the principles and enzymatic machinery are applicable to the synthesis of this compound from cycloheptanone due to the broad substrate scope of enzymes like CHMO[4][5]. This protocol is primarily based on the well-established methods for 6-hydroxyhexanoic acid production, adapted for the synthesis of its seven-carbon homolog.

Biocatalytic Pathway

The synthesis of this compound from cycloheptanone is achieved through a two-step enzymatic reaction, as illustrated in the diagram below.

Caption: Biocatalytic cascade for the synthesis of this compound.

Experimental Workflow

The overall experimental workflow for the biocatalytic synthesis of this compound using a whole-cell system is depicted below. This process involves the cultivation of the recombinant biocatalyst, the biotransformation reaction, and subsequent product analysis.

Caption: General experimental workflow for whole-cell biocatalytic synthesis.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the analogous conversion of cyclohexanone to 6-hydroxyhexanoic acid, which can be used as a starting point for the synthesis of this compound.

| Parameter | Value | Reference |

| Biocatalyst | Recombinant E. coli expressing CHMO | [1][6] |

| Substrate | Cyclohexanone (analogue) | [1][7] |

| Initial Substrate Conc. | 5 mM - 200 mM | [2][8] |

| Cell Concentration (CDW) | 1 - 4 g/L | [9] |

| Temperature | 30 °C | [8][10] |

| pH | 7.0 - 8.0 | [10] |

| Reaction Time | 4 - 70 hours | [2][8] |

| Product Titer (6-HHA) | >20 g/L | [11] |

| Conversion Yield | up to 98% | [8] |

Detailed Experimental Protocols

Protocol 1: Preparation of Whole-Cell Biocatalyst

This protocol describes the cultivation of recombinant E. coli expressing cyclohexanone monooxygenase (CHMO).

1. Media Preparation (per Liter):

-

Luria-Bertani (LB) Broth:

-

Tryptone: 10 g

-

Yeast Extract: 5 g

-

NaCl: 10 g

-

-

Dissolve in deionized water and adjust the pH to 7.0 with NaOH.

-

Autoclave at 121°C for 20 minutes.

-

After cooling, add the appropriate antibiotic (e.g., ampicillin (B1664943) to 100 µg/mL or kanamycin (B1662678) to 50 µg/mL, depending on the plasmid).

2. Inoculum Preparation:

-

Inoculate 10 mL of LB broth containing the selective antibiotic with a single colony of the recombinant E. coli strain from a fresh agar (B569324) plate.

-

Incubate overnight at 37°C with shaking at 200 rpm.

3. Cultivation and Induction:

-

Inoculate 1 L of fresh LB broth (with antibiotic) in a 2 L baffled flask with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

-

Incubate at 37°C with vigorous shaking (200 rpm).

-

Monitor the OD₆₀₀. When the OD₆₀₀ reaches 0.6-0.8, induce CHMO expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours to ensure proper protein folding.

4. Cell Harvesting:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet twice with a cold phosphate (B84403) buffer (50 mM, pH 7.5).

-

The resulting cell paste (resting cells) can be used immediately for the biotransformation or stored at -80°C.

Protocol 2: Whole-Cell Biotransformation

This protocol outlines the procedure for the conversion of cycloheptanone to this compound.

1. Reaction Mixture Preparation (for a 10 mL reaction):

-

Potassium Phosphate Buffer (50 mM, pH 7.5)

-

Glucose (1% w/v) as a co-substrate for NADPH regeneration.

-

Recombinant E. coli resting cells (e.g., to a final concentration of 1-10 g/L cell dry weight).

-

Cycloheptanone (substrate) to a final concentration of 10-50 mM. Note: Substrate inhibition can occur at higher concentrations; a fed-batch strategy may be required for higher titers.[2]

2. Biotransformation Reaction:

-

In a 100 mL baffled flask, resuspend the prepared resting cells in the phosphate buffer containing glucose.

-

Add cycloheptanone to initiate the reaction.

-

Incubate the reaction mixture at 30°C with shaking (200 rpm) to ensure sufficient aeration.

-

Monitor the reaction progress by taking samples at regular intervals (e.g., every 1-2 hours).

Protocol 3: Analytical Methods

This protocol details the quantification of the substrate and product.

1. Sample Preparation:

-

Withdraw a 1 mL sample from the reaction mixture.

-

Centrifuge at 13,000 x g for 5 minutes to pellet the cells.

-

Acidify the supernatant to pH 2-3 with HCl.

-

Extract the supernatant twice with an equal volume of ethyl acetate (B1210297).

-

Combine the organic phases and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent and redissolve the residue in a known volume of a suitable solvent (e.g., ethyl acetate or methanol) for analysis.

2. Gas Chromatography (GC) Analysis:

-

Column: A suitable capillary column (e.g., a polar column like DB-WAX).

-

Injector Temperature: 250°C

-

Detector (FID) Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 220°C.

-

Hold at 220°C for 5 minutes.

-

-

Quantify the concentrations of cycloheptanone, ε-heptanolactone, and this compound by comparing peak areas to those of standard curves. Derivatization (e.g., silylation) may be necessary for the hydroxy acid to improve volatility and peak shape.

Concluding Remarks

The biocatalytic synthesis of this compound presents a promising and sustainable alternative to conventional chemical routes. The use of whole-cell biocatalysts expressing robust enzymes like CHMO simplifies the process by providing an in-situ cofactor regeneration system and protecting the enzyme from the reaction environment. While the protocol provided is based on the well-studied synthesis of 6-hydroxyhexanoic acid, it serves as a strong foundation for the development and optimization of a dedicated process for this compound. Further research may focus on enzyme engineering to enhance the activity and stability of CHMO towards cycloheptanone, as well as process optimization to improve product titers and yields.

References

- 1. Simultaneous biocatalyst production and Baeyer-Villiger oxidation for bioconversion of cyclohexanone by recombinant Escherichia coli expressing cyclohexanone monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of different biocatalyst formats for BVMO-catalyzed cyclohexanone oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzyme cascade converting cyclohexanol into ε‐caprolactone coupled with NADPH recycling using surface displayed alcohol dehydrogenase and cyclohexanone monooxygenase on E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Whole-cell biocatalysis platform for gram-scale oxidative dearomatization of phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Fermentation-Based Production of 6-Hydroxyheptanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyheptanoic acid is a chiral molecule of interest for the synthesis of specialty polymers and as a building block in the pharmaceutical industry. This document outlines a theoretical framework and detailed protocols for the fermentative production of this compound using metabolically engineered Escherichia coli. The proposed strategy involves the biosynthesis of heptanoic acid (C7) followed by regioselective hydroxylation at the C6 position. While direct fermentative production of this compound is not yet established in published literature, the protocols described herein are based on established principles of metabolic engineering and bioprocessing for similar medium-chain hydroxy fatty acids.

Proposed Biosynthetic Pathway

The production of this compound in E. coli can be envisioned as a two-stage process:

-

Heptanoic Acid (C7) Biosynthesis: E. coli typically produces even-chain fatty acids. To generate odd-chain fatty acids like heptanoic acid, the fatty acid synthesis pathway must be initiated with a three-carbon primer, propionyl-CoA, instead of the usual two-carbon primer, acetyl-CoA.[1] This can be achieved by overexpressing a propionyl-CoA synthetase and supplementing the fermentation medium with propionate (B1217596). Specific acyl-ACP thioesterases with a preference for medium-chain fatty acids are then required to terminate the fatty acid elongation at the C7 chain length.[2]

-

ω-1 Hydroxylation: The second stage involves the regioselective hydroxylation of heptanoic acid at the C6 (ω-1) position. This can be accomplished by introducing a cytochrome P450 monooxygenase. P450 BM3 from Bacillus megaterium and its engineered variants are known to hydroxylate medium-chain fatty acids at the ω-1, ω-2, and ω-3 positions.[3][4]

The proposed metabolic pathway is illustrated below.

Caption: Proposed metabolic pathway for this compound production.

Experimental Protocols

Strain Engineering and Construction

This protocol describes the creation of a recombinant E. coli strain for this compound production. The base strain could be E. coli BL21(DE3) with a deletion in the fadD gene to prevent the degradation of fatty acids.[2]

Protocol 1: Construction of Expression Plasmids

-

Vector Backbone: Utilize two compatible expression vectors with different antibiotic resistance markers (e.g., pETDuet-1 and pCDFDuet-1).

-

Gene Synthesis and Cloning:

-

Synthesize the codon-optimized gene for a propionyl-CoA synthetase (prpE from Salmonella enterica).[1] Clone this into the first multiple cloning site (MCS) of pETDuet-1.

-

Synthesize the codon-optimized gene for a medium-chain acyl-ACP thioesterase (e.g., from Cuphea palustris).[2] Clone this into the second MCS of pETDuet-1.

-

Synthesize the codon-optimized gene for a P450 BM3 variant with high ω-1 hydroxylase activity on medium-chain fatty acids.[3][4] Clone this into the first MCS of pCDFDuet-1.

-

-

Transformation: Transform the engineered plasmids sequentially into chemically competent E. coli BL21(DE3) ΔfadD cells, selecting for the appropriate antibiotic resistance at each step.

Fermentation Protocol

This protocol details the batch fermentation process for the production of this compound.

Protocol 2: Shake Flask Fermentation

-

Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) broth with the appropriate antibiotics. Incubate overnight at 37°C with shaking at 220 rpm.

-

Production Culture:

-

Prepare a defined fermentation medium (e.g., M9 minimal medium) supplemented with glucose (20 g/L), trace metals, and the necessary antibiotics.

-

Inoculate 100 mL of the production medium in a 500 mL baffled flask with the overnight culture to an initial OD600 of 0.1.

-

Incubate at 30°C with shaking at 220 rpm.

-

-

Induction and Substrate Feeding:

-

When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1 mM.

-

Simultaneously, add a sterile solution of sodium propionate to a final concentration of 2 g/L.

-

-

Fermentation: Continue the fermentation for 48-72 hours at 30°C. Collect samples periodically to monitor cell growth (OD600) and product formation.

Extraction and Quantification

This protocol outlines the procedure for extracting and quantifying this compound from the fermentation broth.

Protocol 3: Product Analysis by GC-MS

-

Sample Preparation:

-

Centrifuge 1 mL of the fermentation broth to pellet the cells.

-

Transfer the supernatant to a new tube. Acidify to pH 2 with concentrated HCl.

-

Extract the fatty acids with an equal volume of ethyl acetate (B1210297) by vigorous vortexing.

-

Centrifuge to separate the phases and collect the organic (upper) phase.

-

-

Derivatization:

-

Evaporate the ethyl acetate under a stream of nitrogen.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of pyridine.

-

Incubate at 60°C for 30 minutes to derivatize the hydroxyl and carboxyl groups.

-

-

GC-MS Analysis:

-

Analyze the derivatized sample using a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Use a standard curve prepared with pure this compound for quantification.

-

Data Presentation

The following tables present exemplary data that could be obtained from fermentation experiments. The values are hypothetical and based on reported production titers for similar medium-chain hydroxy fatty acids.

Table 1: Exemplary Fermentation Results

| Strain | Substrate(s) | Titer (mg/L) | Yield (g/g glucose) | Productivity (mg/L/h) |

| Engineered E. coli | Glucose, Propionate | 350 | 0.0175 | 7.3 |

| Control (no P450) | Glucose, Propionate | < 1 (Heptanoic acid) | - | - |

Table 2: Comparison of Hydroxylation Regioselectivity

| P450 Variant | 6-OH-Heptanoic Acid (%) | 5-OH-Heptanoic Acid (%) | Other Hydroxyheptanoic Acids (%) |

| P450 BM3 Wild-Type | 45 | 35 | 20 |

| Engineered Variant | 90 | 5 | 5 |

Workflow Visualization

The overall experimental workflow is depicted in the following diagram.

Caption: Experimental workflow for this compound production.

Concluding Remarks

The fermentation-based production of this compound is a promising but as-yet underexplored area of research. The strategies and protocols outlined in this document provide a solid foundation for researchers to begin developing and optimizing microbial strains and fermentation processes for this valuable chemical. Key areas for future optimization will include the selection and engineering of P450 monooxygenases for improved activity and regioselectivity, balancing the metabolic flux between fatty acid synthesis and hydroxylation, and developing efficient downstream purification methods.

References

- 1. Engineering Escherichia coli for odd straight medium chain free fatty acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient production of medium-chain fatty acids in engineered Escherichia coli strains from ionic liquids pretreated bamboo enzymatic hydrolysate with carbon dioxide fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli [frontiersin.org]

- 4. Fatty acid monooxygenation by P450BM-3: product identification and proposed mechanisms for the sequential hydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 6-Hydroxyheptanoic Acid

Introduction

6-Hydroxyheptanoic acid is a bifunctional molecule containing both a hydroxyl and a carboxylic acid group. This structure makes it a valuable building block in the synthesis of polymers, specialty chemicals, and pharmaceutical intermediates. Following its synthesis, the reaction mixture typically contains the desired product along with unreacted starting materials, byproducts, and catalysts. Effective purification is therefore a critical step to isolate this compound at the high purity required for downstream applications. These application notes provide an overview of common purification strategies and detailed protocols for researchers, scientists, and drug development professionals.

Purification Strategies Overview

The purification of hydroxycarboxylic acids like this compound often involves exploiting the different physicochemical properties (polarity, acidity, volatility) of the target molecule versus the impurities. The most common and effective techniques include liquid-liquid extraction, chromatography, vacuum distillation, and crystallization.

-

Liquid-Liquid Extraction: This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent.[1] By adjusting the pH of the aqueous phase, the ionization state of the carboxylic acid can be controlled, thereby altering its partitioning between the phases. This is often a primary step to remove non-acidic or highly polar/non-polar impurities.

-

Chromatography: Preparative chromatography is a highly efficient technique for separating organic acids with similar properties from complex solutions.[2] It offers high selectivity and is particularly useful for achieving very high purity levels.[3] Common methods include column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase.

-

Vacuum Distillation: Due to its hydroxyl and carboxylic acid functional groups, this compound has a high boiling point and may be prone to decomposition at atmospheric pressure. Vacuum distillation lowers the boiling point, allowing for purification of thermally sensitive compounds. This method is effective for separating the target acid from non-volatile impurities or solvents with significantly different boiling points.[4][5]

-

Crystallization: This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature and pH.[6] By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, or by adjusting the pH to a point of minimum solubility, the target compound can be induced to crystallize, leaving impurities behind in the solution.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | [7] |

| Molecular Weight | 146.18 g/mol | [7] |

| Monoisotopic Mass | 146.0943 Da | [7] |

| Predicted XlogP | 0.5 | [7] |

| IUPAC Name | This compound | [7] |

Table 2: Comparison of Purification Techniques

| Technique | Principle | Typical Purity | Typical Yield | Scalability | Key Considerations |

| Liquid-Liquid Extraction | Differential solubility and partitioning | Moderate | High | Excellent | Requires immiscible solvents; pH adjustment is critical; may require multiple extractions.[1] |

| Column Chromatography | Differential adsorption to a stationary phase | Very High | Moderate to High | Low to Moderate | Can be time-consuming and solvent-intensive; provides excellent separation of closely related compounds.[2][3] |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure | High | High | Good | Suitable for thermally sensitive compounds; requires specialized equipment (vacuum pump, distillation apparatus).[4][5] |

| Crystallization | Differential solubility at varying temperatures or pH | Very High | Variable | Excellent | Requires finding a suitable solvent system; purity of the final product is often very high.[6] |

Experimental Protocols & Visualizations

A general workflow for the purification of this compound from a typical reaction mixture is outlined below. The specific choice and sequence of methods will depend on the nature of the impurities.

Caption: General purification workflow for this compound.

Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction

This protocol is designed to separate acidic products like this compound from neutral or basic impurities.

Methodology:

-

Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (B109758) (DCM).

-

Basic Wash: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its carboxylate salt and move into the aqueous phase, while neutral impurities remain in the organic layer. Repeat this extraction 2-3 times.

-

Combine and Wash Aqueous Layers: Combine all aqueous extracts. Wash this combined aqueous phase once with the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

-

Acidification: Cool the aqueous phase in an ice bath and carefully acidify it to a pH of ~2 using a dilute strong acid like 1M HCl.[8] The sodium salt of this compound will be protonated back to the neutral carboxylic acid, which will become less soluble in water.

-

Product Extraction: Extract the acidified aqueous phase with a fresh organic solvent (e.g., ethyl acetate or DCM) 3-4 times. The purified this compound will now be in the organic phase.

-

Drying and Concentration: Combine the organic extracts from the previous step. Dry the solution over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

Caption: Workflow for acid-base liquid-liquid extraction.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for achieving high purity by separating the target acid from impurities with different polarities.

Methodology:

-

Slurry Preparation: Adsorb the concentrated crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like methanol), add silica gel, and then remove the solvent under vacuum until a dry, free-flowing powder is obtained.

-

Column Packing: Prepare a glass column packed with silica gel (e.g., 230-400 mesh) as the stationary phase, using a non-polar solvent like hexane (B92381) as the eluent. This is known as a "wet slurry" method and helps to avoid air bubbles in the packed bed.

-

Loading: Carefully add the silica-adsorbed crude product to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.

-

Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane. The exact gradient will need to be optimized based on thin-layer chromatography (TLC) analysis.

-

Fraction Collection: Collect the eluent in small fractions using test tubes or vials.

-

Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final purified this compound.

Caption: Workflow for purification by column chromatography.

Protocol 3: Purification by Vacuum Distillation

This protocol is effective for separating this compound from non-volatile impurities or impurities with a significantly different boiling point.

Methodology:

-

Apparatus Setup: Assemble a vacuum distillation apparatus. This typically includes a round-bottom flask for the crude product, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

-

Charge the Flask: Place the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

-

Apply Vacuum: Connect the apparatus to a vacuum pump with a trap in between. Slowly and carefully apply the vacuum to the system.

-

Heating: Once the desired vacuum level is reached and stable, begin heating the distillation flask using a heating mantle.

-

Distillation and Collection: Heat the flask gradually. Monitor the temperature at the distillation head. Discard any initial low-boiling fractions (forerun). Collect the fraction that distills over at the expected boiling point of this compound at that specific pressure. The lactone of this compound has been reported to distill at 78-79°C at 2.5-3 mmHg, which can serve as an approximate reference.[9]

-

Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum. Releasing the vacuum while the apparatus is hot can cause air to rush in and potentially crack the glassware or oxidize the product.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. lutpub.lut.fi [lutpub.lut.fi]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. PubChemLite - this compound (C7H14O3) [pubchemlite.lcsb.uni.lu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

Application Notes and Protocols for the Quantification of 6-Hydroxyheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 6-hydroxyheptanoic acid in biological matrices. Two primary analytical techniques are presented: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds.[1] For polar molecules like this compound, which contains both a hydroxyl and a carboxylic acid group, derivatization is necessary to increase volatility and thermal stability, making it amenable to GC analysis.[2][3] Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization method for this purpose.[4][5]

Experimental Workflow: GC-MS Analysis

Caption: Workflow for this compound Quantification by GC-MS.

Detailed Experimental Protocol: GC-MS

a) Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of the biological sample (e.g., plasma, serum, or urine), add an appropriate amount of an isotope-labeled internal standard (e.g., this compound-d4).

-

Acidify the sample with 10 µL of 2M HCl.

-

Perform liquid-liquid extraction by adding 500 µL of an organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

b) Derivatization (Silylation)

-

To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.[6][7]

-

Seal the vial tightly and vortex briefly.

-

Incubate the mixture at 80°C for 3 hours to ensure complete derivatization.[6]

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

c) GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injection Volume: 1 µL (Splitless mode)

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes

-

Ramp 1: 3°C/min to 200°C

-

Ramp 2: 20°C/min to 320°C, hold for 5 minutes[8]

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation.

Quantitative Data Summary (GC-MS)

The following table summarizes representative quantitative performance parameters for the analysis of short-chain hydroxy fatty acids using GC-MS. These values are based on published data for similar analytes and serve as a guideline.[1][6][7]

| Parameter | Typical Value Range |

| Limit of Detection (LOD) | 0.02 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 2.0 µg/mL |

| Linearity (R²) | > 0.99 |

| Recovery | 80 - 115% |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and can often be used for the analysis of polar compounds without the need for derivatization, which simplifies sample preparation and increases throughput.[9][10] This method is particularly well-suited for complex biological matrices.

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for this compound Quantification by LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS

a) Sample Preparation (Protein Precipitation)

-

To 50 µL of the biological sample, add an appropriate amount of an isotope-labeled internal standard.

-

Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Dilute the supernatant 1:1 with water containing 0.1% formic acid.

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

b) LC-MS/MS Instrumental Parameters

-

Liquid Chromatograph: Agilent 1290 Infinity II UHPLC (or equivalent)

-

Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS (or equivalent)

-

Column: C18 column (e.g., Gemini C18, 2 x 50 mm, 3 µm)[11]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.5 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.1-5.0 min: 5% B (re-equilibration)

-

-

Injection Volume: 5 µL

-

Ion Source: Electrospray Ionization (ESI), Negative Mode

-

MRM Transitions: To be determined by infusing a standard of this compound. A plausible transition would be the deprotonated molecule [M-H]⁻ as the precursor ion and a characteristic fragment ion for quantification.

Quantitative Data Summary (LC-MS/MS)

The following table presents typical quantitative performance parameters for the analysis of short-chain fatty acids and related compounds by LC-MS/MS.[10][11][12]

| Parameter | Typical Value Range |

| Limit of Detection (LOD) | 0.001 - 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.003 - 0.1 µg/mL |

| Linearity (R²) | > 0.995 |

| Recovery | 90 - 110% |

| Intra-day Precision (%RSD) | < 8% |

| Inter-day Precision (%RSD) | < 12% |

Method Selection Considerations

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Derivatization | Typically required, adding time and potential for error.[13] | Often not necessary, allowing for higher throughput.[10] |

| Sensitivity | High, with detection limits in the low µg/mL to ng/mL range. | Very high, often achieving lower limits of detection than GC-MS.[10] |

| Selectivity | Good, based on retention time and mass spectrum. | Excellent, with Multiple Reaction Monitoring (MRM) providing high specificity.[11] |

| Sample Throughput | Lower, due to the mandatory derivatization step. | Generally higher, especially without derivatization. |

| Compound Versatility | Best for volatile and semi-volatile compounds. | Applicable to a wider range, including non-volatile and thermally labile molecules. |

References

- 1. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 3. gcms.cz [gcms.cz]

- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]

- 12. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo [mdpi.com]

- 13. scispace.com [scispace.com]

Application Note: GC-MS Analysis for the Detection of 6-Hydroxyheptanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Hydroxyheptanoic acid is a hydroxy fatty acid that may be of interest in various biological and pharmaceutical research areas. Its analysis is crucial for understanding its metabolic role and for its potential use in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase their volatility for GC-MS analysis. This application note provides a detailed protocol for the detection and quantification of this compound using GC-MS following trimethylsilyl (B98337) (TMS) derivatization.

Principle

The method involves the extraction of this compound from a sample matrix, followed by a chemical derivatization step to convert the polar hydroxyl and carboxylic acid functional groups into their corresponding trimethylsilyl (TMS) ethers and esters. This derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC separation and subsequent MS detection. The separation is achieved on a non-polar capillary column, and the identification and quantification are based on the characteristic mass spectrum of the di-TMS derivative of this compound.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may need to be optimized based on the specific sample matrix (e.g., plasma, urine, cell culture media).

-

Reagents and Materials:

-

Ethyl acetate (B1210297) (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

To 1 mL of the aqueous sample in a 15 mL centrifuge tube, add an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

-

Acidify the sample to a pH of approximately 1-2 by adding 1M HCl. This ensures that the carboxylic acid is in its protonated form for efficient extraction.

-

Saturate the aqueous phase with NaCl to improve the extraction efficiency by the salting-out effect.

-

Add 5 mL of ethyl acetate to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

-

Centrifuge the tube at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction (steps 4-7) with another 5 mL of ethyl acetate and combine the organic extracts.

-

Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the tube and swirling.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).

-

2. Derivatization (Silylation)

-

Reagents and Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270) (anhydrous) or Acetonitrile (B52724) (anhydrous)

-

Heating block or oven

-

GC vials with inserts

-

-

Procedure:

-

To the dried extract, add 50 µL of anhydrous pyridine or acetonitrile to dissolve the residue.

-

Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Tightly cap the vial and vortex briefly.

-

Heat the vial at 70°C for 60 minutes in a heating block or oven.

-

After the reaction, allow the vial to cool to room temperature.

-

The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with a suitable solvent like hexane (B92381) before injection.

-

3. GC-MS Analysis

The following are typical GC-MS parameters and may require optimization for your specific instrument and column.

-

Instrumentation:

-